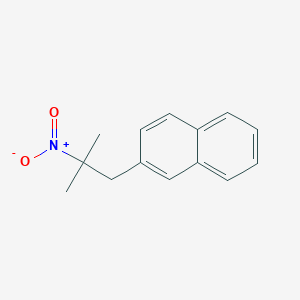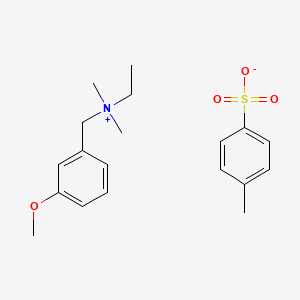
Batcp
Overview
Description
BATCP, also known as HDAC6 substrate, is a selective HDAC6 substrate that is active in vitro . It has a molecular weight of 499.48 and a molecular formula of C23H28F3N3O6 . It is soluble in DMSO to 100 mM and in ethanol to 100 mM .
Physical And Chemical Properties Analysis
BATCP is a solid substance that is soluble in DMSO to 100 mM and in ethanol to 100 mM . It has a molecular weight of 499.48 and a molecular formula of C23H28F3N3O6 .
Scientific Research Applications
Enhancing Network Performance
BATCP enables the concurrent use of network interfaces, which can significantly improve network performance on multi-homed nodes . It allows the use of multiple TCP connections to accept multiple IP addresses from a multi-homed node .
Efficient Bandwidth Utilization
BATCP achieves full exploitation of each network interface, achieving up to 100% network utilization using two ADSL connections in real-world scenarios .
Scheduling Data Segments
BATCP schedules data segments among multiple TCP connections based on a scheduling algorithm . This feature can be particularly useful in managing network traffic and ensuring efficient data transmission.
Supporting Heterogeneous Networks
BATCP is designed to support heterogeneous networks . This means it can handle networks composed of different types of networks, making it a versatile tool in diverse networking environments.
Improving TCP Performance
A considerable number of extensions have been implemented into TCP to achieve better performance . BATCP is one such extension, and it has shown to significantly enhance the performance of TCP.
Real-World Application Testing
BATCP and MultiPath TCP (MPTCP) are the only protocols tested on real-world scenarios . This means that BATCP has been proven to work effectively in practical applications, not just in theory or simulated environments.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Batcp is a selective inhibitor of Histone Deacetylases (HDAC), specifically HDAC6 . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. HDAC6 is unique among the class II HDAC enzymes for its structure and function, playing a key role in cellular processes such as cell migration and vesicular transport .
Mode of Action
As an HDAC inhibitor, Batcp interferes with the function of HDAC6, leading to an accumulation of acetylated proteins. This hyperacetylation disrupts the normal balance of cellular activities, leading to changes in gene expression and cell behavior
Biochemical Pathways
The inhibition of HDAC6 by Batcp affects multiple biochemical pathways. HDAC6 is involved in the regulation of various cellular processes, including gene expression, cell cycle progression, and protein degradation. By inhibiting HDAC6, Batcp can disrupt these processes, leading to changes in cell behavior
Pharmacokinetics
As with many HDAC inhibitors, it is likely that Batcp is metabolized in the liver and excreted through the kidneys These factors can significantly impact the effectiveness of Batcp and are important considerations in its use .
Result of Action
The molecular and cellular effects of Batcp’s action are largely dependent on its inhibition of HDAC6. This can lead to changes in gene expression, disruption of cell cycle progression, and alterations in protein degradation . These changes can have various effects on cell behavior, potentially leading to cell death or changes in cell function .
Action Environment
The action, efficacy, and stability of Batcp can be influenced by various environmental factors. These can include the presence of other drugs, the pH of the environment, and the presence of certain enzymes or proteins that can interact with Batcp . Understanding these factors is crucial for predicting how Batcp will behave in a given environment and for optimizing its use .
properties
IUPAC Name |
tert-butyl N-[(2S)-6-acetamido-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]hexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F3N3O6/c1-13(30)27-10-6-5-7-17(29-21(33)35-22(2,3)4)20(32)28-14-8-9-15-16(23(24,25)26)12-19(31)34-18(15)11-14/h8-9,11-12,17H,5-7,10H2,1-4H3,(H,27,30)(H,28,32)(H,29,33)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKNRJCOVHAZDK-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCC(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCCC[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460034 | |
| Record name | BATCP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Batcp | |
CAS RN |
787549-23-9 | |
| Record name | BATCP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



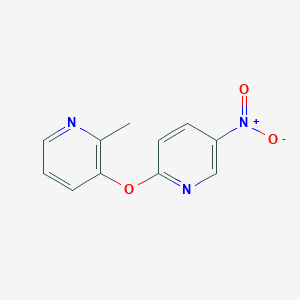
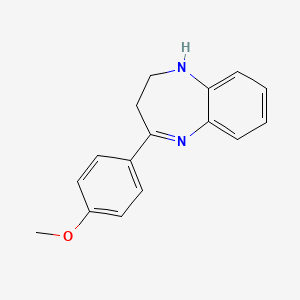

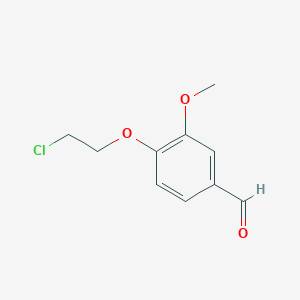
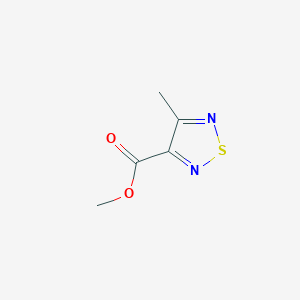


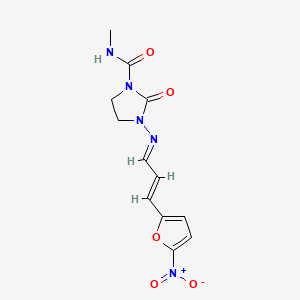
![(2Z)-1-Butyl-2-[(E)-3-(1-butyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;iodide](/img/structure/B1624261.png)

